molecular formula C16H4N6O8 B091487 2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile CAS No. 15517-55-2

2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile

Cat. No.: B091487
CAS No.: 15517-55-2
M. Wt: 408.24 g/mol
InChI Key: QLTDNDIVGHGWIX-UHFFFAOYSA-N
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Description

2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups attached to a fluorene backbone, which contributes to its reactivity and functionality.

Scientific Research Applications

2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile has several scientific research applications:

Preparation Methods

One common method includes the crystallization of 2,4,5,7-tetranitro-9-(dicyanomethylene)-fluorene from chlorobenzene in the presence of donor compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions typically involve the use of reducing agents to convert the nitro groups into amino groups.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical effects, depending on the specific pathways and targets involved. The compound’s ability to undergo multiple types of reactions makes it versatile in different applications.

Comparison with Similar Compounds

Similar compounds to 2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile include:

Properties

IUPAC Name

2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H4N6O8/c17-5-7(6-18)14-10-1-8(19(23)24)3-12(21(27)28)15(10)16-11(14)2-9(20(25)26)4-13(16)22(29)30/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTDNDIVGHGWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H4N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348210
Record name 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15517-55-2
Record name 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile
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2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile
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2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile

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